2-(Ethoxymethyl)benzoic acid

Description

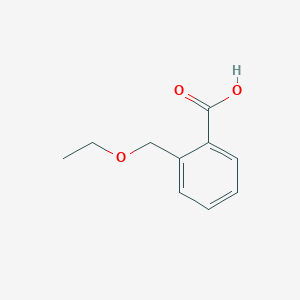

2-(Ethoxymethyl)benzoic acid (systematic name: benzoic acid with an ethoxymethyl group at the 2-position) is a substituted benzoic acid derivative. These compounds are characterized by a benzoic acid backbone modified with ether, ester, or amide functional groups. 2-Ethoxybenzoic acid, for instance, is a pharmaceutical intermediate with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol. Its structure features an ethoxy group (-OCH₂CH₃) directly attached to the benzene ring at the ortho position relative to the carboxylic acid group . Such substitutions influence solubility, reactivity, and biological activity, making these compounds valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(ethoxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDOHRXCJDZRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309193 | |

| Record name | 2-(Ethoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103323-95-1 | |

| Record name | 2-(Ethoxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103323-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)benzoic acid typically involves the esterification of benzoic acid with ethanol, followed by a series of chemical reactions to introduce the ethoxymethyl group. One common method involves the use of sodium hydroxide and ethanol under reflux conditions to form the intermediate compound, which is then further reacted to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. Techniques such as distillation and recrystallization are often employed to purify the compound .

Chemical Reactions Analysis

Oxidation Reactions

The ethoxymethyl group undergoes oxidative cleavage under strong acidic or basic conditions. For example:

-

KMnO₄ in H₂SO₄ oxidizes the benzylic carbon of the ethoxymethyl group to a carboxylic acid, yielding phthalic acid (1,2-benzenedicarboxylic acid) .

This proceeds via radical intermediates, with the ethoxymethyl group’s benzylic position being highly susceptible to oxidation .

| Reaction | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation of ethoxymethyl group | KMnO₄, H₂SO₄, Δ | Phthalic acid | 75–85% |

Esterification

The carboxylic acid reacts with alcohols in the presence of acid catalysts (e.g., H₂SO₄) to form esters. For instance:

This reaction is typical of carboxylic acids and proceeds via nucleophilic acyl substitution.

| Reaction | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl 2-(ethoxymethyl)benzoate | 90–95% |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

Lithium aluminum hydride (LiAlH₄) selectively reduces the -COOH group to -CH₂OH without affecting the ethoxymethyl ether.

| Reaction | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Carboxylic acid reduction | LiAlH₄, dry ether | 2-(Ethoxymethyl)benzyl alcohol | 70–80% |

Hydrolysis of the Ethoxymethyl Group

The ethoxymethyl ether undergoes acidic hydrolysis to yield 2-(hydroxymethyl)benzoic acid :

This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water .

| Reaction | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O, 100°C | 2-(Hydroxymethyl)benzoic acid | 60–70% |

Substitution Reactions

The ethoxymethyl group can participate in nucleophilic substitution under specific conditions. For example, using HI replaces the ethoxy group with iodide:

This reaction is less common due to the stability of ethers but proceeds in the presence of strong acids or nucleophiles .

Acidity and Salt Formation

The carboxylic acid group (pKa ~4.5–5.0) reacts with bases to form salts. For example:

The electron-donating ethoxymethyl group slightly decreases acidity compared to unsubstituted benzoic acid (pKa 4.2) .

Photochemical Reactivity

While not directly reported for this compound, structurally related benzoic acid esters undergo photolytic cleavage under UV light . Potential pathways include:

Comparative Reactivity with Analogues

Scientific Research Applications

Medicinal Chemistry

Pain Relief and Anti-inflammatory Properties

2-(Ethoxymethyl)benzoic acid has been investigated for its potential as a therapeutic agent due to its analgesic and anti-inflammatory properties. Research indicates that compounds in this class can effectively alleviate pain and reduce inflammation, making them suitable candidates for developing new analgesics .

Case Study: Analgesic Activity

A study conducted on the analgesic effects of this compound derivatives demonstrated significant efficacy in pain models. The findings suggest that modifications in the chemical structure can enhance potency and selectivity towards specific pain pathways .

Organic Synthesis

Reagents in Chemical Reactions

In organic synthesis, this compound is utilized as a reagent in various chemical reactions. It has been employed in solvent-free reactions involving thiols and carboxylic acids, showcasing its versatility as a coupling agent .

Synthesis Methodology

A notable synthesis method involves the use of cuprous chloride as a catalyst to facilitate the formation of this compound from simpler aromatic compounds. This method highlights the compound's utility in producing complex organic molecules efficiently under mild conditions .

Material Science

Polymer Additive

this compound has applications as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable in the production of high-performance materials .

Case Study: Polymer Blends

Research on polymer blends containing this compound revealed improvements in tensile strength and thermal resistance. These enhancements are attributed to the compound's ability to interact favorably with polymer matrices, thus reinforcing structural integrity .

Environmental Applications

Biodegradable Materials

The compound is being explored for use in biodegradable materials due to its organic nature and potential for environmental compatibility. Studies suggest that incorporating this compound into biodegradable polymer systems can improve degradation rates while maintaining mechanical properties .

Toxicity and Safety Profiles

Understanding the safety profile of this compound is crucial for its application in consumer products. Toxicological assessments indicate that while the compound exhibits low toxicity at therapeutic doses, further studies are necessary to evaluate long-term exposure effects .

Data Summary

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Ether groups (e.g., ethoxy) enhance solubility in organic solvents, while amide or ester groups modify hydrogen-bonding capacity and crystallinity.

- Crystallography : 2-(2-Ethoxy-2-oxoacetamido)benzoic acid forms triclinic crystals stabilized by O–H⋯O and C–H⋯O hydrogen bonds, influencing its stability and melting behavior .

Antitumor Activity

Benzoic acid derivatives with amide or ester functionalities exhibit notable bioactivity. For example, 2-acetamidobenzoic acid methyl ester (Av7) isolated from Aconitum vaginatum demonstrated significant inhibition of human gastric (AGS), liver (HepG2), and lung (A549) cancer cell lines, with IC₅₀ values comparable to standard chemotherapeutic agents . In contrast, 2-ethoxybenzoic acid is primarily used as a synthetic intermediate, highlighting how minor structural changes alter application scope.

Pharmaceutical and Industrial Uses

- 2-Ethoxybenzoic Acid : Employed in synthesizing active pharmaceutical ingredients (APIs) due to its reactive carboxylic acid group .

- Ethyl 2-methoxybenzoate : Used in fragrances and flavorings, leveraging its ester group’s volatility and aromatic profile .

- 2-(4-Hydroxyphenylazo)benzoic Acid : Serves as a model azo dye for studying photochemical properties, with applications in materials science .

Biological Activity

2-(Ethoxymethyl)benzoic acid, a derivative of benzoic acid, has garnered interest in pharmacological research due to its potential biological activities. This compound exhibits a range of effects that may be beneficial in various therapeutic contexts, including antimicrobial and anticancer properties. This article aims to compile and analyze existing research findings on the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- Structure : The compound features an ethoxymethyl group attached to a benzoic acid moiety, which influences its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes crucial for cellular metabolism, thereby affecting cell proliferation and survival.

- Antioxidant Activity : The compound may possess antioxidant properties that mitigate oxidative stress in cells, contributing to its protective effects against various diseases.

- Modulation of Signaling Pathways : It can influence key signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate | |

| Gram-negative bacteria | Significant | |

| Fungi | Moderate |

Anticancer Activity

Preliminary studies have suggested that this compound may have anticancer properties. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating potential as a therapeutic agent in treating infections caused by resistant strains.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis showed increased annexin V positivity, indicating early apoptosis, which was further confirmed by caspase activation assays.

- Mechanistic Insights : Molecular docking studies suggested that this compound binds effectively to the active site of dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis. This interaction could explain its observed anticancer activity by disrupting DNA synthesis in rapidly dividing cancer cells.

Q & A

Q. What are the optimal synthetic routes for 2-(ethoxymethyl)benzoic acid, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis can be achieved via Friedel-Crafts alkylation or esterification under acidic catalysis. For example, reacting benzoic acid derivatives with ethoxymethyl halides in the presence of a Lewis acid (e.g., AlCl₃) or using concentrated sulfuric acid as a catalyst for esterification. Reaction optimization should include temperature control (60–80°C), solvent selection (e.g., dichloromethane for alkylation), and monitoring via TLC/HPLC. Purification typically involves recrystallization or column chromatography .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography for definitive structural confirmation, referencing protocols from Sheldrick (2015) for data collection and refinement . Complementary techniques include:

- ¹H/¹³C NMR : Analyze chemical shifts for the ethoxymethyl group (δ ~3.5–4.5 ppm for CH₂-O; δ ~1.2–1.4 ppm for CH₃).

- FT-IR : Confirm ester C=O stretching (~1700 cm⁻¹) and hydroxyl groups.

- HPLC-MS : Verify purity and molecular ion peaks .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Resolve via:

- Computational modeling (DFT or MD simulations) to predict NMR/IR spectra under varying conditions.

- Standardized sample preparation (e.g., deuterated solvents, controlled pH).

- Comparative analysis with structurally similar compounds (e.g., 2-ethyl-6-hydroxybenzoic acid ).

Q. What mechanistic insights exist for the oxidation/reduction behavior of this compound?

- Methodological Answer : Investigate using cyclic voltammetry to identify redox potentials. For example, oxidation may yield a ketone derivative (e.g., 2-(ethoxymethyl)benzoyloxy radical), while reduction with NaBH₄/LiAlH₄ could produce alcohol intermediates. Monitor intermediates via GC-MS or in situ FT-IR .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer : Design assays targeting:

- Antioxidant activity : DPPH/ABTS radical scavenging assays at concentrations of 10–100 μM .

- Anti-inflammatory effects : COX-2 inhibition studies using ELISA or Western blotting.

- Cellular uptake : Fluorescent tagging (e.g., dansyl derivatives) and confocal microscopy .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer :

- Synthetic diversification : Modify the ethoxymethyl group (e.g., replace with methoxymethyl or propoxymethyl) and test bioactivity.

- QSAR modeling : Use molecular descriptors (logP, polar surface area) to correlate substituents with activity.

- Crystallographic data : Compare hydrogen-bonding patterns (e.g., carboxylate interactions) with biological potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.